Bienvenue dans la boutique en ligne BenchChem!

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide

Analgesic potency Antinociception ID50

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (CAS 305373-47-1), also referred to as LASSBio-1300, belongs to the N-phenyl-acetamide sulfonamide class of compounds. It was designed through molecular modification of paracetamol (acetaminophen) to eliminate the structural toxicophore responsible for the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).

Molecular Formula C18H16N2O3S
Molecular Weight 340.4g/mol
CAS No. 305373-47-1
Cat. No. B352207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide
CAS305373-47-1
Molecular FormulaC18H16N2O3S
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H16N2O3S/c1-13(21)19-16-7-9-17(10-8-16)20-24(22,23)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,1H3,(H,19,21)
InChIKeyPGRKNQATCMRMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (LASSBio-1300): a non-hepatotoxic analgesic sulfonamide


N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (CAS 305373-47-1), also referred to as LASSBio-1300, belongs to the N-phenyl-acetamide sulfonamide class of compounds. It was designed through molecular modification of paracetamol (acetaminophen) to eliminate the structural toxicophore responsible for the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . LASSBio-1300 possesses a naphthalene-2-sulfonylamino group attached to a phenylacetamide scaffold, resulting in increased molecular area, volume, and electrostatic potential compared to paracetamol .

Paracetamol substitution is precluded by hepatotoxicity and potency limitations of close analogs


Paracetamol (acetaminophen), the prototype analgesic in this class, is associated with dose-dependent hepatotoxicity due to the formation of the reactive metabolite NAPQI through CYP2E1-mediated oxidation, which can lead to severe hepatic necrosis upon overdose or chronic use . LASSBio-1300 was designed to lack the phenolic hydroxyl group responsible for this bioactivation pathway, thereby eliminating the structural basis for NAPQI formation . Close structural analogs within the same N-phenyl-acetamide sulfonamide series (5a–g) exhibit markedly different pharmacological profiles, with compounds 5b and 5c displaying anti-hypernociceptive activity associated with inflammatory pain rather than pure analgesia, and compounds 5d (LASSBio-1299), 5a, 5f, and 5g showing significantly lower analgesic efficacy . These divergent properties demonstrate that generic substitution within this compound class is not viable.

Quantitative differentiation of N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide from paracetamol and in-class analogs


3.3-Fold greater analgesic potency versus paracetamol in acetic acid-induced writhing model

LASSBio-1300 (5e) exhibited an ID50 of 5.81 µmol/kg by oral administration in the acetic acid-induced abdominal writhing model in mice, representing a 3.3-fold improvement in potency over the standard analgesic paracetamol (ID50 = 19.27 µmol/kg, p.o.) . This direct comparison, conducted within the same study under identical experimental conditions, demonstrates significantly superior analgesic potency for LASSBio-1300 relative to the most widely used analgesic in this pharmacological class .

Analgesic potency Antinociception ID50

75.0% inhibition of writhing response versus 34.0% for paracetamol at equimolar screening dose

At an equimolar screening dose of 100 mmol/kg administered orally in the acetic acid-induced writhing model, LASSBio-1300 (5e) produced 75.0% inhibition of the writhing response, compared with only 34.0% inhibition for paracetamol (1) . Among the seven analogs tested (5a–g), LASSBio-1300 achieved the highest percentage inhibition, surpassing the next most active analog, LASSBio-1299 (5d), which produced 61.1% inhibition . This demonstrates that LASSBio-1300 is the most efficacious compound in its series at the tested dose, with a 2.2-fold greater inhibition than paracetamol and a 1.2-fold advantage over its closest active analog.

Analgesic efficacy Writhing test Screening dose

Non-hepatotoxic profile: no significant elevation of serum gamma-glutamyl transferase versus paracetamol-induced liver enzyme increase

In a comparative hepatotoxicity study, mice treated orally with LASSBio-1300 (5e) at 100 mmol/kg/day for five days showed no significant increase in serum gamma-glutamyl transferase (gGT) activity relative to saline-treated controls . In contrast, paracetamol (1) administered under identical conditions produced a significant elevation in serum gGT (p < 0.05 versus control), a well-established biomarker of hepatocyte damage . Histological examination of liver tissue confirmed these biochemical findings: LASSBio-1300-treated animals maintained regular liver parenchyma morphology with well-delineated hepatic cells and sinusoids, whereas paracetamol-treated animals exhibited micro-architectural disruption of the liver lobule, degenerated hepatocytes, and perinuclear vacuolization .

Hepatotoxicity Liver function gamma-Glutamyl Transferase

Pharmacological selectivity: pure analgesic profile without anti-hypernociceptive activity, unlike analogs 5b and 5c

In the formalin test, which distinguishes central analgesic activity (first phase) from anti-inflammatory/anti-hypernociceptive activity (second phase), LASSBio-1300 (5e) exhibited analgesic activity in the first phase only, similar to paracetamol . In contrast, compounds 5b (LASSBio-1298) and 5c (LASSBio-1297) from the same series demonstrated significant anti-hypernociceptive activity in the second (inflammatory) phase of the formalin test . This pharmacological selectivity of LASSBio-1300 for central analgesic pathways, without additional anti-inflammatory activity, provides a cleaner pharmacological profile that may be advantageous for applications requiring pure analgesia without confounding anti-inflammatory effects .

Pharmacological selectivity Anti-hypernociception Formalin test

Structural basis for non-hepatotoxicity: absence of phenolic hydroxyl group precludes NAPQI formation

The design of LASSBio-1300 involved the replacement of the phenolic hydroxyl group of paracetamol with a naphthalene-2-sulfonamide moiety, thereby eliminating the toxicophoric unit responsible for CYP2E1-mediated oxidation to the hepatotoxic metabolite NAPQI . This structural modification is unique to LASSBio-1300 among paracetamol analogs and is directly linked to its non-hepatotoxic profile confirmed by serum gGT and histopathology data . In contrast, paracetamol retains the phenolic -OH group, which undergoes bioactivation to NAPQI, the proximate cause of dose-dependent hepatic necrosis .

Drug design Toxicophore elimination NAPQI

LASSBio-1300 as the most potent and safest candidate among all seven analogs in the 5a–g series

Among the full series of N-phenyl-acetamide sulfonamide derivatives (5a–g), LASSBio-1300 (5e) was identified as the standout compound: it demonstrated both the highest analgesic potency (ID50 = 5.81 µmol/kg) and the highest analgesic efficacy at the screening dose (75.0% inhibition), while also being the only compound explicitly characterized as non-hepatotoxic . Other analogs, including LASSBio-1299 (5d; 61.1% inhibition), LASSBio-1296 (5f), LASSBio-1297 (5c), LASSBio-1298 (5b), and compounds 5a and 5g, either displayed lower analgesic activity or were associated with anti-hypernociceptive profiles distinct from pure analgesia . This positions LASSBio-1300 as the optimal candidate within the series for applications requiring a potent, non-hepatotoxic analgesic.

Structure-activity relationship Series comparison Lead selection

High-confidence application scenarios for N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide based on verified evidence


Preclinical analgesic drug discovery requiring a non-hepatotoxic paracetamol replacement

LASSBio-1300 is the primary candidate for analgesic drug discovery programs seeking to replace paracetamol due to its hepatotoxicity liability. The compound provides 3.3-fold greater potency (ID50 5.81 vs. 19.27 µmol/kg) and 2.2-fold higher efficacy (75.0% vs. 34.0% inhibition) in the acetic acid-induced writhing model, while demonstrating no hepatotoxicity by serum gGT and liver histopathology criteria . This combination of superior analgesic performance and hepatic safety makes LASSBio-1300 directly applicable to lead optimization campaigns targeting safer analgesics .

Mechanistic pain research requiring a pure analgesic with no confounding anti-inflammatory activity

For mechanistic studies of central analgesic pathways, LASSBio-1300 offers a pharmacologically selective profile: it exhibits analgesic activity in the central phase of the formalin test without the anti-hypernociceptive activity seen in analogs 5b and 5c . This pure analgesic phenotype avoids the confounding influence of peripheral anti-inflammatory effects, enabling cleaner dissection of central analgesic mechanisms. The compound's well-characterized pharmacology and defined potency (ID50 = 5.81 µmol/kg) facilitate dose-response experimental designs .

Structure-activity relationship (SAR) studies on N-phenyl-acetamide sulfonamide scaffold optimization

As the most potent and safest compound within the 5a–g series, LASSBio-1300 serves as the benchmark for SAR investigations on the N-phenyl-acetamide sulfonamide scaffold . Its naphthalene-2-sulfonylamino substitution pattern is associated with increased molecular area, volume, and electrostatic potential relative to paracetamol, parameters that correlate with enhanced analgesic activity . Researchers can use LASSBio-1300 as a reference standard to evaluate the impact of sulfonamide substituent variations on analgesic potency, efficacy, and hepatotoxicity .

Hepatotoxicity safety screening assays using a validated non-hepatotoxic reference compound

LASSBio-1300 has been experimentally validated as a non-hepatotoxic control in comparative liver safety studies. In the original characterization, animals treated with LASSBio-1300 (100 mmol/kg/day for 5 days) showed no significant elevation in serum gGT and maintained normal liver histology, directly contrasting with paracetamol-induced hepatocellular degeneration under identical conditions . This makes LASSBio-1300 a useful reference compound for in vitro and in vivo hepatotoxicity screening assays, where it can serve as a negative control for NAPQI-independent analgesic mechanisms .

Quote Request

Request a Quote for N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.